molecular formula C6H9NO2S B15254781 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile

3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile

Cat. No.: B15254781
M. Wt: 159.21 g/mol
InChI Key: PVMIVUXEICOQMC-UHFFFAOYSA-N
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Description

3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is a sulfur-containing heterocyclic compound It is characterized by a thiolane ring with a methyl group and a carbonitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced monitoring techniques ensures efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives.

Scientific Research Applications

3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,1-dioxo-1lambda6-thiolane-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

3-methyl-1,1-dioxothiolane-3-carbonitrile

InChI

InChI=1S/C6H9NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-3,5H2,1H3

InChI Key

PVMIVUXEICOQMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)C#N

Origin of Product

United States

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